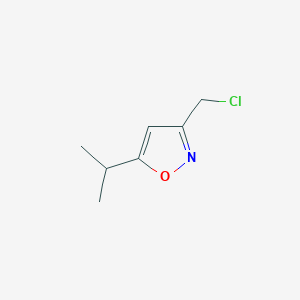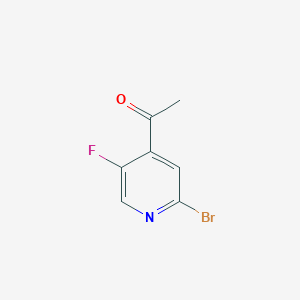![molecular formula C16H18FNO B1345902 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine CAS No. 946699-13-4](/img/structure/B1345902.png)
4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine is a biochemical compound with the molecular formula C16H18FNO and a molecular weight of 259.32 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 259.32 . The compound is typically stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyimides
A novel diamine, including the "4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine" structure, was synthesized for the production of polyimides (PIs) showing enhanced solubility in organic solvents and excellent thermal stability. These PIs form transparent, tough, and flexible films with high light transparency and low water absorption, indicating their potential for high-performance materials in various applications (Li et al., 2016).
Development of Low Dielectric Polyetherimides
Derived from a similar structural base, low dielectric polyetherimides were synthesized, demonstrating moderate-to-high thermal properties, low moisture absorption, and excellent dielectric properties. This research underscores the material's relevance in electronic applications where high performance and reliability are crucial (Chen et al., 2017).
Synthesis of Fluorophenols
The chemical has been utilized in the synthesis of 4-fluorophenols, showcasing a methodology for transforming tert-butylphenols into fluorophenols under oxidative conditions. This approach provides insights into the chemical modifications possible with "this compound" and its derivatives, opening pathways for creating specialized chemical compounds (Bienvenu et al., 2002).
Synthesis of Poly(aryl ether)
A new fluorene-based bisphenol monomer containing pendant tert-butyl groups was synthesized from "this compound," leading to poly(aryl ether) with high thermal stability, low dielectric constants, and good solubility in common organic solvents. This research indicates the chemical's utility in developing low dielectric materials for advanced electronic applications (Wang et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is suggested that similar compounds may undergo metabolic transformations to form highly reactive metabolites . These metabolites can then covalently and irreversibly bind to their targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving oxidation and reduction reactions .
Pharmacokinetics
Similar compounds have been known to undergo oxidation to form various metabolites . These metabolites can then be excreted from the body. The bioavailability of 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine would be influenced by these processes.
Result of Action
It is suggested that the compound’s metabolites can bind to their targets and lead to changes in cellular function .
Biochemische Analyse
Biochemical Properties
4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, thereby influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its effectiveness . Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . For example, high doses of this compound may result in toxic or adverse effects, such as cell death or altered metabolic activity . Threshold effects may also be observed, where a certain dosage is required to elicit a specific response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular function . Additionally, it can affect the levels of certain metabolites, thereby altering metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . For example, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments . This localization can impact its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . This localization can impact its overall activity and function within the cell .
Eigenschaften
IUPAC Name |
4-(3-tert-butylphenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(18)10-14(15)17/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSFPHFWKHCVMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)
![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)
![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)
![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)
![3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345826.png)
![1-[(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1345830.png)
![3-[(3-Fluorobenzyl)oxy]azetidine](/img/structure/B1345832.png)
![{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1345834.png)


![4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid](/img/structure/B1345839.png)
![{1-[(Methylamino)methyl]cyclopropyl}methanol](/img/structure/B1345841.png)

